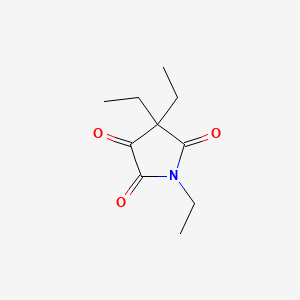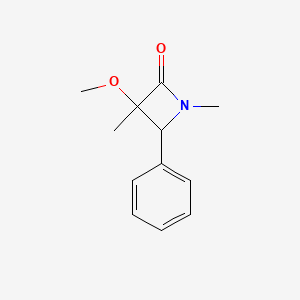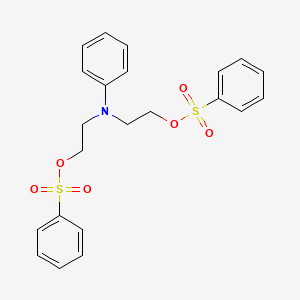
Alosenn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alosenn is a pharmaceutical compound primarily used as a laxative. It contains active ingredients derived from senna leaves and senna pods. The compound is known for its ability to stimulate bowel movements by acting on the large intestine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alosenn is prepared from senna leaves and senna pods. The active components, sennosides, are extracted and processed. The extraction involves drying and powdering the senna leaves and pods, followed by solvent extraction to isolate the sennosides.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The senna leaves and pods are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, to obtain a concentrated extract of sennosides. The extract is further purified and formulated into granules or tablets.
Analyse Des Réactions Chimiques
Types of Reactions: Alosenn undergoes hydrolysis in the large intestine, where the sennosides are converted into rheinanthrone by the action of enteric bacteria. This conversion is crucial for its laxative effect.
Common Reagents and Conditions: The hydrolysis of sennosides in this compound requires the presence of enteric bacteria in the large intestine. The reaction conditions are naturally provided by the intestinal environment.
Major Products Formed: The major product formed from the hydrolysis of sennosides in this compound is rheinanthrone, which stimulates peristalsis and promotes bowel movements.
Applications De Recherche Scientifique
Alosenn has several scientific research applications, including:
Chemistry: Studying the extraction and purification processes of natural products.
Biology: Investigating the role of enteric bacteria in the metabolism of sennosides.
Medicine: Developing treatments for constipation and understanding the mechanisms of laxatives.
Industry: Producing natural laxatives and exploring alternative sources of sennosides.
Mécanisme D'action
The mechanism of action of Alosenn involves the hydrolysis of sennosides by enteric bacteria in the large intestine. The hydrolysis produces rheinanthrone, which stimulates the submucosal and myenteric nerve plexuses, leading to increased peristalsis and bowel movements. The molecular targets include the nerve plexuses in the intestinal wall, which are activated by rheinanthrone.
Comparaison Avec Des Composés Similaires
Bisacodyl: Another stimulant laxative that acts on the colon to promote bowel movements.
Docusate: A stool softener that helps to mix water with stool to soften it.
Polyethylene Glycol: An osmotic laxative that retains water in the stool to soften it and increase bowel movements.
Uniqueness of Alosenn: this compound is unique due to its natural origin from senna leaves and pods. Unlike synthetic laxatives, this compound relies on the natural hydrolysis of sennosides by enteric bacteria, making it a preferred choice for those seeking natural remedies for constipation.
Propriétés
Numéro CAS |
125930-50-9 |
|---|---|
Formule moléculaire |
C42H38O20 |
Poids moléculaire |
862.7 g/mol |
Nom IUPAC |
9-[2-carboxy-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H38O20/c1-13(43)31(47)35(51)37(53)41(59)61-23-7-3-5-17-25(19-9-15(39(55)56)11-21(45)27(19)33(49)29(17)23)26-18-6-4-8-24(62-42(60)38(54)36(52)32(48)14(2)44)30(18)34(50)28-20(26)10-16(40(57)58)12-22(28)46/h3-14,25-26,31-32,37-38,41-48,53-54,59-60H,1-2H3,(H,55,56)(H,57,58) |
Clé InChI |
JSZGGXZBTJLSAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)C(C(O)OC1=CC=CC2=C1C(=O)C3=C(C2C4C5=C(C(=CC=C5)OC(C(C(=O)C(C(C)O)O)O)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)


